

Heptyl Heptanoate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest		
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An In-depth Exploration of a Versatile Fatty Acid Ester

Heptyl heptanoate (C₁₄H₂₈O₂), a fatty acid ester formed from heptanoic acid and heptan-1-ol, is a compound of increasing interest across various scientific disciplines. Its unique physicochemical properties, including its character as a colorless liquid with a fruity, green aroma, make it a valuable component in the flavor and fragrance industries.[1][2][3][4][5] For researchers, scientists, and drug development professionals, its utility extends further, with applications as a non-polar solvent, a reference standard in analytical chemistry, and a potential excipient in pharmaceutical formulations due to its lipid solubility.[1] This technical guide provides a comprehensive overview of **heptyl heptanoate**, focusing on its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its role in metabolic pathways.

Core Properties and Data

Heptyl heptanoate's utility is underpinned by its distinct chemical and physical characteristics. A summary of its key quantitative data is presented below for easy reference and comparison.



Property	Value	Reference(s)
Molecular Formula	C14H28O2	[1]
Molecular Weight	228.37 g/mol	[1]
CAS Number	624-09-9	[1]
Appearance	Colorless liquid; Green aroma	[1][4][5]
Density	0.859 - 0.865 g/cm³ (at 20°C)	[1][4]
Boiling Point	276.00 to 277.00 °C (at 760 mm Hg)	[2][4]
Melting Point	-33 °C	[2][4]
Flash Point	120.00 °C (248.00 °F)	[3]
Refractive Index	1.428 - 1.432 (at 20°C)	[3][4]
Solubility	Insoluble in water; Soluble in ethanol and other non-polar solvents	[1][2][4]
logP (o/w)	5.880 (estimated)	[3]

Synthesis of Heptyl Heptanoate: Experimental Protocols

The synthesis of **heptyl heptanoate** can be achieved through several methods, with Fischer esterification and enzymatic synthesis being the most common. The following sections provide detailed experimental protocols for these key synthesis routes.

Fischer Esterification

This classic method involves the acid-catalyzed reaction between heptanoic acid and heptan-1ol.

Materials:



- Heptanoic acid
- Heptan-1-ol
- Concentrated sulfuric acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)
- Toluene (for azeotropic removal of water)
- 5% Sodium bicarbonate (NaHCO₃) solution
- Saturated sodium chloride (brine) solution
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Diethyl ether or other suitable extraction solvent

Equipment:

- Round-bottom flask
- Reflux condenser
- Dean-Stark apparatus (optional, for azeotropic removal of water)
- · Heating mantle with magnetic stirrer
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator
- Distillation apparatus

Procedure:

 Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine heptanoic acid and a molar excess of heptan-1-ol (e.g., 2 equivalents). If using a Dean-Stark apparatus, add toluene to the flask.



- Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid
 (approximately 1-2% of the total reactant weight) to the reaction mixture while stirring.
- Reflux: Heat the mixture to reflux using a heating mantle. If using a Dean-Stark apparatus, continue refluxing until water ceases to collect in the trap, indicating the reaction is approaching completion. Without a Dean-Stark trap, reflux for a predetermined time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Transfer the mixture to a separatory funnel and dilute with diethyl ether.
 - Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst; caution: CO₂ evolution), and finally with brine.
- Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
- Purification: Purify the crude heptyl heptanoate by vacuum distillation to obtain the final product.[2][4]

Enzymatic Synthesis using Lipase

This method offers a greener alternative, proceeding under milder conditions with high selectivity.

Materials:

- Heptanoic acid
- Heptan-1-ol
- Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)
- Molecular sieves (optional, as a drying agent)



- Hexane or other suitable organic solvent (for enzyme washing)
- Ethanol (for titration)
- 0.1 N Sodium hydroxide (NaOH) solution
- Phenolphthalein indicator

Equipment:

- Screw-capped flask or temperature-controlled shaker flask
- Thermostatted water bath or heating plate with magnetic stirrer
- Filtration apparatus
- Rotary evaporator

Procedure:

- Reactant Preparation: In a screw-capped flask, combine heptanoic acid and heptan-1-ol in a
 desired molar ratio (e.g., 1:1 or with a slight excess of one reactant). A solvent-free system is
 often preferred.
- Enzyme Addition: Add the immobilized lipase to the reaction mixture (typically 1-10% by weight of the total substrates).[3] If desired, add molecular sieves to remove the water produced during the reaction and drive the equilibrium towards the product.
- Incubation: Place the flask in a thermostatted water bath or on a heating plate at a controlled temperature (e.g., 40-50°C) with constant stirring (e.g., 200 rpm).
- Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and determining the residual acid concentration by titration with a standardized NaOH solution using phenolphthalein as an indicator.
- Enzyme Recovery: Once the desired conversion is reached (typically within 24-48 hours), stop the reaction and recover the immobilized enzyme by filtration. The enzyme can be washed with hexane, dried, and reused.



Product Purification: The reaction mixture can be washed with a dilute sodium bicarbonate
solution to remove any unreacted acid, followed by a water wash. The organic layer is then
dried over anhydrous sodium sulfate. The purified heptyl heptanoate is obtained after
removing any solvent and unreacted alcohol by vacuum distillation.[3]

Analytical Protocols

Accurate characterization of synthesized **heptyl heptanoate** is crucial. The following sections detail protocols for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity and confirming the identity of volatile compounds like **heptyl heptanoate**.

Sample Preparation:

- Prepare a dilute solution of the heptyl heptanoate sample in a volatile organic solvent such as hexane or dichloromethane.
- If analyzing a complex matrix, a suitable extraction method like liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary.

Instrumentation and Parameters:

- Gas Chromatograph (GC):
 - Injector: Split/splitless injector, typically operated in split mode.
 - Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysilooxane) is suitable. A common dimension is 30 m x 0.25 mm ID, 0.25 μm film thickness.
 - o Carrier Gas: Helium at a constant flow rate.
 - Oven Temperature Program: An initial temperature of around 70°C, held for a few minutes, followed by a ramp (e.g., 10°C/min) to a final temperature of approximately 250°C.



- Mass Spectrometer (MS):
 - o Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Data Analysis: The identity of heptyl heptanoate is confirmed by comparing its retention time and mass spectrum with a known standard or a library database (e.g., NIST). The mass spectrum will show characteristic fragment ions.

Analytical Technique	Expected Data	
GC-MS	Retention Time: Dependent on the specific GC conditions. Mass Spectrum (EI): Molecular ion peak (m/z 228) may be weak or absent. Characteristic fragment ions include those resulting from cleavage alpha to the carbonyl group and McLafferty rearrangement.	
¹ H NMR	Chemical Shifts (CDCl ₃): Signals corresponding to the different proton environments in the heptyl and heptanoyl chains. Expected signals for the methylene group adjacent to the ester oxygen (triplet, ~4.0 ppm) and the methylene group alpha to the carbonyl (triplet, ~2.3 ppm).	
¹³ C NMR	Chemical Shifts (CDCl ₃): A signal for the carbonyl carbon (~174 ppm), the carbon of the methylene group attached to the ester oxygen (~64 ppm), and a series of signals for the other methylene and methyl carbons in the alkyl chains.	

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of **heptyl heptanoate**.



Sample Preparation:

- Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a more concentrated sample (50-100 mg) is preferable.[6]
- Solvent: Chloroform-d (CDCl₃) is a common and suitable solvent.
- Filtration: To ensure high-quality spectra, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

¹H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16 to 32 scans are generally sufficient.
- Spectral Width: Approximately 12-16 ppm.
- Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters:

- Pulse Program: Standard proton-decoupled experiment.
- Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
- Spectral Width: Approximately 200-250 ppm.
- Relaxation Delay: 2 seconds is a common starting point.

Biological Significance: Role in Lipid Metabolism



Heptanoate, the carboxylate form of heptanoic acid, is a medium-chain fatty acid that can be metabolized by cells. Its metabolism provides insights into cellular energy production and biosynthetic pathways.

As an odd-chain fatty acid, the β -oxidation of heptanoate yields two molecules of acetyl-CoA and one molecule of propionyl-CoA.[7] Acetyl-CoA enters the citric acid cycle (Krebs cycle) to generate ATP. Propionyl-CoA is carboxylated to succinyl-CoA, which is an intermediate of the citric acid cycle. This anaplerotic pathway replenishes the intermediates of the cycle, which is crucial for maintaining cellular energy homeostasis, especially under conditions of high energy demand.[7][8]

Studies have shown that fatty acids can influence gene expression related to lipid metabolism. [9][10] While specific signaling pathways directly regulated by **heptyl heptanoate** are not extensively characterized, the metabolic products of its hydrolysis (heptanoic acid and heptanol) can participate in cellular lipid metabolism, potentially impacting pathways regulated by key transcription factors such as Peroxisome Proliferator-Activated Receptors (PPARs) and Sterol Regulatory Element-Binding Proteins (SREBPs).[10][11]

Visualizations

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key workflows and pathways.



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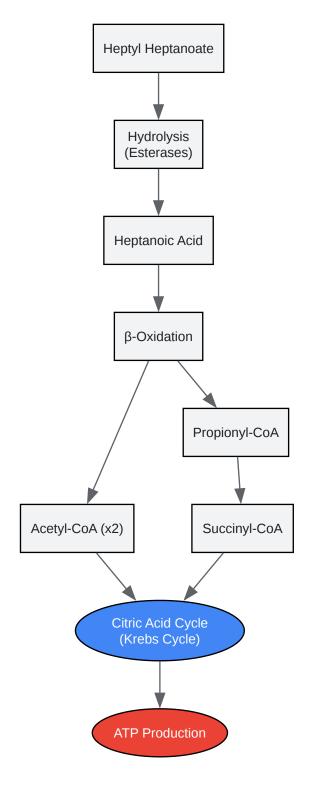
Fischer Esterification Workflow





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Enzymatic Synthesis Workflow



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Metabolic Fate of Heptanoate

Safety and Handling

Heptyl heptanoate is considered combustible and may cause skin, eye, and respiratory irritation.[12][13] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[12][13]

Conclusion

Heptyl heptanoate is a fatty acid ester with a broad range of applications, from industrial uses in flavors and cosmetics to its role as a valuable tool in scientific research and potential applications in drug development. This guide has provided an in-depth overview of its properties, detailed protocols for its synthesis and analysis, and an introduction to its metabolic significance. The provided data and methodologies aim to support researchers, scientists, and drug development professionals in their work with this versatile compound.

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